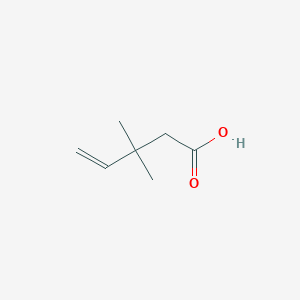

3,3-Dimethyl-4-pentenoic acid

Übersicht

Beschreibung

3,3-Dimethyl-4-pentenoic acid is a chemical compound with the molecular formula C7H12O2 . It has a molecular weight of 128.17 .

Synthesis Analysis

The synthesis of 3,3-Dimethyl-4-pentenoic acid and its derivatives can be achieved using senecioic acid and/or its derivatives, which can be prepared relatively easily in the industrial process . An improved synthesis of 3,3-dimethyl-4-pentenoic acid methyl ester has been discovered .Molecular Structure Analysis

The InChI code for 3,3-Dimethyl-4-pentenoic acid is 1S/C7H12O2/c1-4-7(2,3)5-6(8)9/h4H,1,5H2,2-3H3,(H,8,9) . This provides a specific description of the molecule’s structure.Wissenschaftliche Forschungsanwendungen

1. Improved Synthesis of 3,3-Dimethyl-4-Pentenoic Acid Methyl Ester

- Application Summary: This research focused on improving the synthesis of 3,3-Dimethyl-4-Pentenoic Acid Methyl Ester (DPE). The improved synthesis process is more suitable for industrial production .

- Methods of Application: In the new process, orthophosphate (85%) and sodium methoxide (98%) were used as catalysts at different stages of the reaction .

- Results: The amount of azeotropic mixture of DPE and the byproduct 3’-methyl-2’-butenyl-3, 3-dimethyl-pentenpate (MBDP) is reduced, and the recovery rate of product DPE is improved. Under the optimal reaction condition, the highest yield of DPE approached 84% .

2. Pyridine-Catalyzed Selenolactonization of 4-Pentenoic Acid

- Application Summary: The kinetics and mechanism of the pyridine-catalyzed cyclofunctionalization of 4-pentenoic acid by means of PhSeX (X = Cl, Br) were investigated .

- Methods of Application: The influence of the reaction temperature, the type of cyclization reagent, and the catalyst used on the reaction rate and mechanism was examined .

- Results: The data showed that rate constants increased as the temperatures went up and with the use of PhSeCl as a reagent. Also, the reaction rate directly depended on the type of the catalyst used—stronger bases with higher tendency for hydrogen bond formation (DN) promoted the reaction in a more efficient way .

3. Inhibition of Fatty Acid Oxidation in Rat Heart Mitochondria

- Application Summary: 4-Pentenoic acid (Allylacetic acid) was used to inhibit fatty acid oxidation in rat heart mitochondria .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results: The specific results or outcomes obtained were not detailed in the source .

Safety And Hazards

The safety data sheet for 3,3-Dimethyl-4-pentenoic acid suggests that it is a combustible material. It should be kept away from heat and all sources of ignition. In case of a spill or leak, uninvolved persons should evacuate to a safe place . It is also advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Eigenschaften

IUPAC Name |

3,3-dimethylpent-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-4-7(2,3)5-6(8)9/h4H,1,5H2,2-3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYYOTZLMLLTWAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70442630 | |

| Record name | 3,3-DIMETHYL-4-PENTENOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-Dimethyl-4-pentenoic acid | |

CAS RN |

7796-73-8 | |

| Record name | 3,3-DIMETHYL-4-PENTENOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

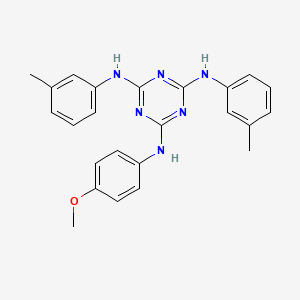

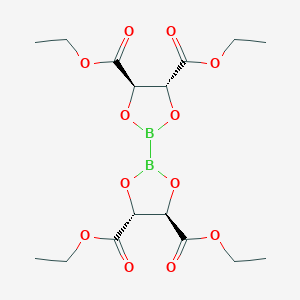

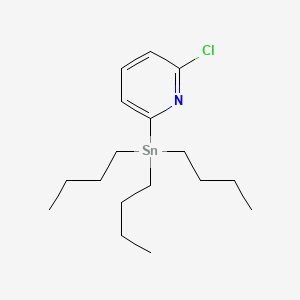

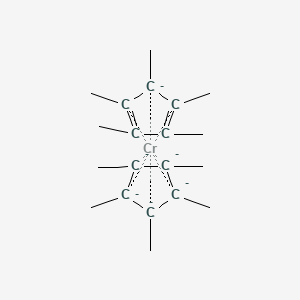

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(3-Methoxyphenyl)methyl]pyridazin-3-amine](/img/structure/B1589528.png)

![(5aR,10bS)-(+)-5a,10b-Dihydro-2-(pentafluorophenyl)-4H,6H-indeno[2,1-b][1,2,4]trizolo[4,3-d][1,4]oxazinium tetrafluoroborate](/img/structure/B1589530.png)